(1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine
Description
Properties
IUPAC Name |
(2-ethyl-5-thiophen-3-ylpyrazol-3-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-2-13-9(6-11)5-10(12-13)8-3-4-14-7-8/h3-5,7H,2,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRGUVMOCEWVHIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C2=CSC=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine is a novel organic molecule belonging to the pyrazole class, characterized by its unique structural features, including an ethyl group and a thiophene moiety. This structure suggests potential for diverse biological activities, making it a subject of interest in medicinal chemistry and related fields. The following sections will explore the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular structure of This compound can be summarized as follows:
| Feature | Description |
|---|---|
| Pyrazole Ring | A five-membered ring containing two nitrogen atoms, known for various biological activities. |
| Ethyl Group | Enhances lipophilicity and may influence the compound's interaction with biological targets. |
| Thiophene Moiety | A five-membered ring containing sulfur, which can enhance electronic properties and biological activity. |
This combination of structural elements potentially imparts unique electronic and steric properties that may contribute to its biological efficacy.
Biological Activities
Research indicates that compounds containing pyrazole and thiophene moieties exhibit significant biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have demonstrated effectiveness against various pathogens. For instance, derivatives of pyrazoles have shown activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus .
- Anticancer Properties : The anticancer potential of pyrazole derivatives has been explored extensively. In vitro studies have shown that certain pyrazole compounds can reduce the viability of cancer cells significantly, such as A549 lung adenocarcinoma cells .
- Anti-inflammatory Effects : Pyrazole derivatives have been reported to possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes (COX), which are crucial in the inflammatory process .
The precise mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may interact with specific molecular targets such as enzymes or receptors involved in inflammation and cancer progression. The presence of functional groups allows for potential interactions that could lead to inhibition or activation of these targets.
Antimicrobial Efficacy
In another investigation, compounds with thiophene substitutions exhibited promising antimicrobial activity against resistant bacterial strains. This highlights the potential for This compound to serve as a scaffold for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
a) Alkyl Group Modifications
- The molecular weight (247.36 g/mol) is higher than the ethyl analog (C10H13N3S; MW 223.30 g/mol), which may affect solubility .
- This compound (MW 169.22 g/mol) is smaller and more polar than the target molecule .
b) Heterocyclic Ring Modifications
(1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanamine ():
The thiophen-2-yl substituent (vs. thiophen-3-yl) changes the orientation of the sulfur atom relative to the pyrazole core. This positional isomerism could impact interactions with aromatic residues in enzyme binding pockets .3-Methyl-1-[1-(2-thienyl)ethyl]-1H-pyrazol-5-amine ():
A methyl group at the 3-position and a thiophen-2-yl-ethyl chain at the 1-position introduce both steric and electronic differences. The extended alkyl chain may improve membrane permeability but reduce aqueous solubility .
Key Observations :
Physicochemical and Spectroscopic Properties
Preparation Methods
Cyclization to Form the Pyrazole Core
The pyrazole ring is commonly formed by the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For the target compound, the synthesis likely begins with:
- Reacting an appropriate hydrazine (e.g., ethylhydrazine) with a thiophene-containing aldehyde or β-diketone.
- This reaction leads to cyclization forming the 1H-pyrazole ring substituted at the 3-position with the thiophene ring and at the 1-position with an ethyl group.
The cyclization step may be catalyzed or facilitated under acidic or neutral conditions, depending on the substrate's reactivity.
Introduction of the Methanamine Group
The methanamine substituent at the 5-position of the pyrazole ring can be introduced via:
- Nucleophilic substitution on a suitable leaving group precursor at the 5-position.
- Alternatively, reduction of a nitrile or imine intermediate at this position to the corresponding amine.
- Reductive amination strategies may also be employed, where an aldehyde or ketone intermediate reacts with ammonia or an amine source in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride.
Cross-Coupling and Functional Group Transformations
In cases where the thiophene ring is introduced post-pyrazole formation, palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling) can be used to attach the thiophene moiety at the 3-position of the pyrazole ring. Such reactions require:
Purification and Characterization
The product is typically purified by silica gel column chromatography using appropriate solvent systems (e.g., ethyl acetate/hexane mixtures). Characterization includes:
- Melting point determination.
- Thin-layer chromatography (TLC) for purity.
- Nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
- Infrared (IR) spectroscopy.
- Mass spectrometry (MS).
- Elemental analysis.
Summary Table of Preparation Steps and Conditions
Q & A
Basic Synthesis: What are the common synthetic routes for (1-ethyl-3-(thiophen-3-yl)-1H-pyrazol-5-yl)methanamine?
Answer:
The synthesis typically involves multi-step protocols:
- Pyrazole Ring Formation : Reacting 1,3-diketones with hydrazine derivatives under acidic/basic conditions to form the pyrazole core .
- Substituent Introduction : Thiophen-3-yl groups are introduced via cross-coupling reactions (e.g., Suzuki-Miyaura) using palladium catalysts. Ethyl and methanamine groups are added through alkylation or reductive amination .
- Purification : Chromatography (silica gel or HPLC) is critical for isolating high-purity products .
Advanced Synthesis: How can synthetic routes be optimized for substituent effects on the pyrazole ring?
Answer:
Optimization strategies include:
- Reagent Selection : Using n-BuLi for regioselective alkylation or fluorinated reagents to enhance electronic effects .
- Temperature Control : Low temperatures (−78°C) minimize side reactions during lithiation steps .
- Catalyst Screening : Palladium/copper systems improve coupling efficiency for thiophene incorporation .
- Yield Enhancement : Continuous flow reactors reduce reaction times and improve scalability .
Basic Characterization: What analytical techniques validate the structure and purity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., 279.36 g/mol for analogs) .
- FTIR : Identifies functional groups (e.g., amine N-H stretches at ~3300 cm) .
- HPLC : Assesses purity (>95% is typical for research-grade material) .
Advanced Characterization: How is X-ray crystallography applied to resolve structural ambiguities?
Answer:
- Single-Crystal Growth : Slow evaporation from ethanol/dichloromethane mixtures produces diffraction-quality crystals.
- SHELX Refinement : The SHELXL program refines atomic positions and thermal parameters, resolving disorder in thiophene or ethyl groups .
- Electron Density Maps : Highlight π-π stacking between pyrazole and thiophene rings, critical for understanding solid-state interactions .
Basic Biological Activity: What known biological targets interact with this compound?
Answer:
Pyrazole-thiophene hybrids exhibit:
- Enzyme Inhibition : α-Synuclein aggregation (neurodegenerative targets) .
- Receptor Binding : Serotonin or dopamine receptors due to amine group flexibility .
- Anticancer Activity : Apoptosis induction in cell lines (IC values ~10–50 µM) .
Advanced Biological Studies: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- Substituent Variation : Replacing ethyl with cyclopropylmethyl enhances blood-brain barrier penetration .
- Thiophene Modifications : Fluorination at thiophene positions improves metabolic stability .
- Computational Docking : AutoDock Vina predicts binding poses in enzyme active sites (e.g., kinases) .
Data Contradictions: How to resolve discrepancies in reported bioactivity data?
Answer:
- Assay Standardization : Replicate studies under identical conditions (e.g., pH, temperature) .
- Target Validation : Use knockout cell lines or competitive binding assays to confirm specificity .
- Meta-Analysis : Compare datasets across analogs (e.g., thiophene vs. furan derivatives) to identify trends .
Chemical Reactivity: What reactions enable functionalization of the methanamine group?
Answer:
- Acylation : React with acetyl chloride to form amides .
- Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) yields imines .
- Reductive Amination : Introduce bulky substituents using NaBHCN or H/Pd-C .
Computational Modeling: Which methods predict electronic properties and binding modes?
Answer:
- DFT Calculations : Gaussian09 optimizes geometry and calculates HOMO/LUMO energies .
- Molecular Dynamics (MD) : GROMACS simulates solvent interactions and conformational flexibility .
- Pharmacophore Mapping : MOE identifies critical hydrogen-bonding motifs for target engagement .
Stability and Storage: What conditions prevent degradation of this compound?
Answer:
- Temperature : Store at −20°C under inert gas (N or Ar) to prevent oxidation .
- Light Sensitivity : Amber vials minimize photodegradation of thiophene moieties .
- pH Stability : Avoid strong acids/bases; neutral buffers (PBS) are recommended for solutions .
Toxicity and Safety: What preliminary assays assess biocompatibility?
Answer:
- In Vitro Cytotoxicity : MTT assays in HEK293 or HepG2 cells (LC > 100 µM is desirable) .
- Ames Test : Screen for mutagenicity using Salmonella strains TA98/TA100 .
- hERG Binding : Patch-clamp assays predict cardiac toxicity risks .
Structural Analogs: How do substituents influence physicochemical properties?
Answer:
Solubility and Formulation: What strategies improve aqueous solubility?
Answer:
- Co-Solvents : Use DMSO/PEG400 mixtures for in vitro assays .
- Salt Formation : Hydrochloride salts enhance solubility (e.g., 97% purity in Thermo Scientific products) .
- Nanoparticle Encapsulation : PLGA nanoparticles improve bioavailability for in vivo studies .
Target Identification: Which experimental methods confirm biological targets?
Answer:
- Surface Plasmon Resonance (SPR) : Quantifies binding kinetics (K values) .
- Isothermal Titration Calorimetry (ITC) : Measures thermodynamic parameters (ΔH, ΔS) .
- CRISPR-Cas9 Knockout : Validates target necessity in phenotypic assays .
Degradation Pathways: How to study hydrolytic or oxidative degradation?
Answer:
- Forced Degradation : Expose to 0.1M HCl/NaOH or HO at 40°C, monitor via LC-MS .
- Stability-Indicating Assays : HPLC methods resolve degradation products .
- Mass Fragmentation : MS/MS identifies breakdown products (e.g., thiophene ring cleavage) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
